![molecular formula C21H14ClF3N2O6S2 B2488867 4-chloro-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 726159-00-8](/img/structure/B2488867.png)

4-chloro-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

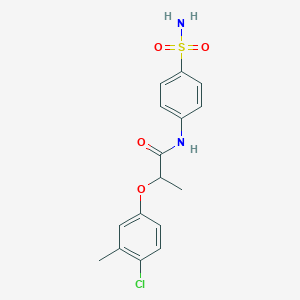

The compound belongs to the class of benzenesulfonamide derivatives, which are known for their diverse chemical and biological properties.

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds typically involves reactions like sulfonylation, followed by alkylation or condensation with various reagents. For instance, a similar compound, 4-chloroaniline, reacts with 1-(4-hydroxyphenyl)-ethanone in the presence of 1-napthonicacid and copper metal as a catalyst, leading to various benzenesulphonamide derivatives (Patel et al., 2011).

Molecular Structure Analysis

Benzenesulfonamide derivatives typically display characteristic structural features. For example, in a related compound, the N-phenyl rings were twisted at specific angles with respect to the benzene ring of the phenylsulfonamide group, which is a common trait in these molecules (Główka et al., 1995).

Chemical Reactions and Properties

Benzenesulfonamide compounds are known for their ability to form hydrogen bonds, which is crucial in their chemical reactions and interactions. For instance, they can form dimers via N-H...O hydrogen bonds between sulfonamide groups and participate in intramolecular hydrogen bonds (Wzgarda-Raj et al., 2022).

Scientific Research Applications

Synthesis and Biological Activity

Sulfonamide derivatives, including those similar to the specified compound, have been extensively synthesized and evaluated for their biological activities. For instance, new sulfonamide derivatives have been synthesized to explore their pro-apoptotic effects on cancer cells. These compounds have shown significant in vitro anti-cancer activity against various cancer cell lines by reducing cell proliferation and inducing mRNA expression of pro-apoptotic genes, mediated by the activation of p38 and ERK phosphorylation pathways (Cumaoğlu et al., 2015).

Structural Studies

Structural analysis of benzenesulfonamide derivatives, akin to the compound , provides insights into their molecular configurations and interactions. Studies like the crystal structure analysis of 3-Nitro-N-phenyl-4-(phenylamino)benzenesulfonamide have contributed to understanding the characteristic features of such compounds, including the orientation of N-phenyl rings and the formation of dimers via hydrogen bonds (Główka et al., 1995).

Antimicrobial and Enzyme Inhibitory Activities

Sulfonamide derivatives are also explored for their antimicrobial activities and potential as enzyme inhibitors. Novel sulfonamide derivatives have been synthesized and characterized for these properties, demonstrating antimicrobial activity against various bacterial strains and inhibitory effects on enzymes such as carbonic anhydrases (Patel et al., 2011).

Safety and Hazards

properties

IUPAC Name |

4-chloro-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClF3N2O6S2/c22-19-10-9-18(14-20(19)26(28)29)35(32,33)27(17-8-4-7-16(13-17)21(23,24)25)34(30,31)12-11-15-5-2-1-3-6-15/h1-14H/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPMGIIJSCLQKF-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)N(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)N(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClF3N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-3-nitro-N-[(E)-2-phenylethenyl]sulfonyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(((Benzyloxy)carbonyl)amino)-2-(tert-butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B2488785.png)

![5-Bromo-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide](/img/structure/B2488786.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2488789.png)

![N-(2-fluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2488790.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methoxybenzamide](/img/structure/B2488792.png)

![(2R,3R,4S,5S,6R)-2-[[17-[5-[(2S,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2488797.png)

![(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2488803.png)

![9,9-Difluoro-1-oxa-4-azaspiro[5.5]undecane;hydrochloride](/img/structure/B2488804.png)